N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

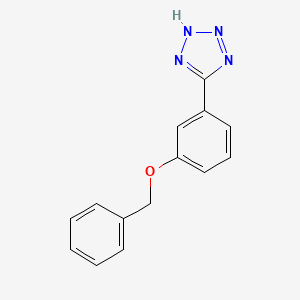

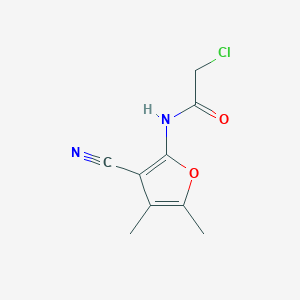

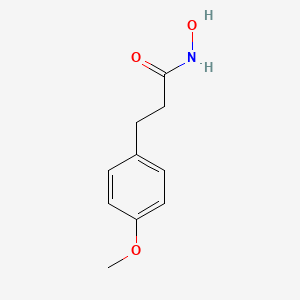

“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 720706-16-1 . It has a molecular weight of 234.3 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(4-phenyl-1-piperazinyl)ethanimidamide .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 57% with a melting point of 162–165 °C . The compound was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This indicates the presence of a phenylpiperazinyl group attached to an ethanimidamide group via a hydroxy linkage.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

- A study by Canpolat and Kaya (2005) details the synthesis of N'-hydroxy-2-(hydroxyimino)ethanimidamide derivatives and their ability to form mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized using a variety of techniques, revealing insights into their structural properties and potential applications in coordination chemistry (Canpolat & Kaya, 2005).

Antimicrobial and Antituberculosis Activities

- Research by Waisser et al. (2007) investigated the antimycobacterial activity of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates against Mycobacterium kansasii and Mycobacterium avium. The study identified compounds with significant activity against these pathogenic strains, offering a foundation for the development of new antimycobacterial agents (Waisser et al., 2007).

Pharmacological Evaluation

- A novel 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide compound was synthesized and evaluated by Nayak et al. (2014) for its antioxidant, analgesic, and anti-inflammatory activities. This study demonstrated the compound's potential as a pharmacological agent with multiple therapeutic effects (Nayak et al., 2014).

Antitumor Activity

- Nagarapu et al. (2011) synthesized (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives and evaluated their antitumor activity. The study found that one of the synthesized compounds exhibited significant efficacy in inhibiting tumor cell growth, highlighting the potential of these compounds in cancer therapy (Nagarapu et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature, indicating its stability under these conditions .

Eigenschaften

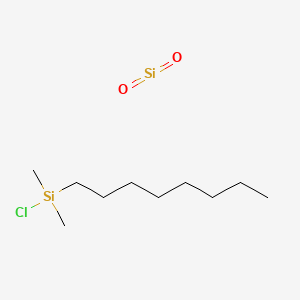

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide' involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-(4-phenylpiperazin-1-yl)ethanamine", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Dissolve 2-(4-phenylpiperazin-1-yl)ethanamine and N-hydroxysuccinimide (NHS) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide'." ] } | |

CAS-Nummer |

720706-16-1 |

Molekularformel |

C12H18N4O |

Molekulargewicht |

234.30 g/mol |

IUPAC-Name |

N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14) |

InChI-Schlüssel |

TZUXXQXVGHTXSL-UHFFFAOYSA-N |

Isomerische SMILES |

C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2 |

SMILES |

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |

Kanonische SMILES |

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)

![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)

![3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3340524.png)